REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[I:12].[CH3:13]O.Cl>CO>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:13])=[O:10])=[CH:4][C:3]=1[I:12] |f:1.2|
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C=C1)CC(=O)O)I
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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CO.Cl
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Name
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Quantity
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110 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the solution was stirred at ambient temperature over night
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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Distilled the solution
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Type
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CUSTOM
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Details
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the residue was purified by silica gel cloumn chromatography
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Name
|
|
Type
|
product
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Smiles
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NC1=C(C=C(C=C1)CC(=O)OC)I
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |